molecular formula C11H20N2O3 B14893496 Tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate

Tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate

Cat. No.: B14893496
M. Wt: 228.29 g/mol
InChI Key: CPENJQXITMQYNE-UHFFFAOYSA-N
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Description

Tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a cyclopropylamino group, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropylamine derivative. One common method is the reaction of tert-butyl carbamate with cyclopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is usually carried out under mild conditions, often at room temperature, to avoid any side reactions.

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction of di-tert-butyl dicarbonate with cyclopropylamine in the presence of a base such as triethylamine can yield this compound in high yields . This method is advantageous due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted carbamates.

Scientific Research Applications

Tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby inhibiting their activity . This inhibition can affect various biochemical pathways, making the compound useful in the study of enzyme kinetics and drug development.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.

    Cyclopropylamine: A related compound with a cyclopropyl group but lacking the carbamate functionality.

    Di-tert-butyl dicarbonate (Boc2O): A reagent used in the synthesis of tert-butyl carbamates.

Uniqueness

Tert-butyl (3-(cyclopropylamino)-3-oxopropyl)carbamate is unique due to its combination of a tert-butyl group, a cyclopropylamino group, and a carbamate functional group. This combination imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-[3-(cyclopropylamino)-3-oxopropyl]carbamate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-7-6-9(14)13-8-4-5-8/h8H,4-7H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

CPENJQXITMQYNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NC1CC1

Origin of Product

United States

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